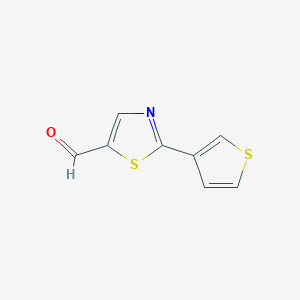

2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde

Description

2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 2 with a thiophen-3-yl group and at position 5 with a carbaldehyde moiety. The thiophene and thiazole rings contribute to its aromaticity and electronic properties, while the carbaldehyde group enhances reactivity, enabling applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

2-thiophen-3-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-4-7-3-9-8(12-7)6-1-2-11-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHYLIZDMBMNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a thiazole moiety, characterized by an aldehyde functional group at the 5-position of the thiazole. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde is C₈H₅N₁S₂O, with a molecular weight of approximately 211.3 g/mol. Its structure features a five-membered thiazole ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde. The compound exhibits significant activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects comparable to standard antibiotics .

- Antifungal Activity : It also demonstrates antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

Anticancer Activity

The anticancer potential of 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde has been explored through various in vitro studies:

- Cell Line Studies : In tests against breast carcinoma (MCF-7) and lung cancer (A-549) cell lines, the compound exhibited IC50 values lower than those of conventional chemotherapeutics like cisplatin, indicating promising antitumor activity .

The mechanism by which 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde exerts its biological effects involves multiple pathways:

- Induction of Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells by affecting tubulin polymerization and disrupting mitotic processes .

- Inhibition of Key Enzymes : It has been suggested that thiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key enzymes involved in tumorigenesis .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that derivatives similar to 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde significantly reduced tumor growth in animal models when administered alongside standard chemotherapy .

- Antimicrobial Trials : Clinical trials involving formulations containing this compound showed reduced infection rates in patients undergoing surgery compared to control groups receiving standard care .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that compounds derived from thiazoles demonstrated IC50 values ranging from 2.41 to 16.22 µM against colorectal cancer cell lines (HT-29), indicating promising anticancer activity compared to standard drugs like 5-fluorouracil .

Table 1: IC50 Values of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3e | A549 | 4.21 |

| 3f | A549 | 5.53 |

| 3c | MCF-7 | 4.07 |

| 3d | PC3 | 10.02 |

Antimicrobial Properties

Another application of thiazole derivatives is their antimicrobial activity. Compounds containing thiazole rings have been found to possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that thiophene-thiazole derivatives can enhance charge transport properties in these devices, leading to improved performance .

Table 2: Performance Metrics of Thiophene-Thiazole Derivatives in OLEDs

| Compound | Maximum Efficiency (%) | Turn-On Voltage (V) |

|---|---|---|

| Compound A | 15 | 3 |

| Compound B | 18 | 2.8 |

Case Study: Synthesis and Evaluation of Anticancer Activity

In a notable study, researchers synthesized a series of thiazole derivatives based on the structure of 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde and evaluated their anticancer activity against several cell lines. The study utilized various assays to determine cytotoxicity and mechanism of action, revealing that certain derivatives induced apoptosis in cancer cells through intrinsic pathways .

Case Study: Development of Organic Photovoltaics

Another research project focused on the integration of thiophene-thiazole derivatives into organic photovoltaic cells. The study demonstrated that these compounds significantly improved the efficiency and stability of the devices compared to traditional materials, showcasing their potential in renewable energy applications .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde with structurally related thiazole-5-carbaldehyde derivatives:

*Calculated using standard atomic weights.

Key Observations:

- Electronic Effects : The thiophen-3-yl group in the target compound introduces sulfur-sulfur interactions, whereas methoxyphenyl (in ) or piperazinyl (in ) substituents modify electron density and solubility.

- Steric Considerations : Bulky groups like piperazinyl () may hinder molecular packing, reducing crystallinity compared to planar thiophene or phenyl substituents.

Physicochemical Properties

Spectral Data (Inferred from Analogs):

- IR Spectroscopy : Carbaldehyde C=O stretch expected at ~1680–1700 cm⁻¹; thiophene C-S vibrations near 650–750 cm⁻¹ .

- ¹H NMR :

Solubility and Stability:

- Thiophene-substituted derivatives may exhibit moderate solubility in organic solvents (e.g., DCM, THF) due to aromaticity, while piperazinyl analogs () show improved aqueous solubility at acidic pH.

Preparation Methods

Cyclocondensation of α-Bromo Carbonyl Compounds with Thioamides

One robust approach to synthesize substituted thiazoles involves cyclocondensation of α-bromo ketones or α-bromo carbonyl derivatives with thioamide compounds. This method is well-documented for preparing 2,5-disubstituted thiazoles, including those bearing thiophene substituents.

Procedure : An α-bromoacetyl derivative bearing a thiophene ring (e.g., 3-bromoacetylthiophene) is reacted with thioamide or thiourea derivatives in acetic acid or other polar solvents at moderate temperatures (~60 °C). The nucleophilic sulfur atom attacks the electrophilic α-bromo carbonyl carbon, forming an isothiourea intermediate that undergoes intramolecular cyclization and dehydration to yield the thiazole ring.

Example : As reported in a study synthesizing thiazole derivatives, bromination of thiophene-containing ketones followed by reaction with thiocarbamide yielded 2-(Thiophen-3-yl)-1,3-thiazole derivatives.

Oxidation of Thiazole Alcohol or Ester Intermediates to Aldehydes

To introduce the aldehyde group at the 5-position of the thiazole ring, oxidation of corresponding alcohol or ester precursors is commonly employed.

Reduction of Esters to Alcohols : Ethyl esters of thiazole-5-carboxylic acids can be reduced to the corresponding hydroxymethyl derivatives using sodium borohydride in the presence of Lewis acids such as aluminum chloride at low temperatures (-10 to +5 °C).

Oxidation to Aldehydes : The hydroxymethyl-thiazole intermediate is then oxidized to the aldehyde using mild oxidizing agents such as sodium hypochlorite in the presence of catalytic TEMPO and potassium bromide in a biphasic aqueous-organic system at low temperatures (0-2 °C). This method avoids harsh reagents and provides high purity aldehydes (97-98% by HPLC).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ester Reduction | NaBH4 + AlCl3 in Monoglyme at -10 to +5 °C | Hydroxymethyl-thiazole intermediate |

| Oxidation of Alcohol | NaOCl + KBr + TEMPO in DCM/water at 0-2 °C | 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde |

- Yields and Purity : The oxidation step typically yields the aldehyde with 97-98% purity by HPLC and isolated yields around 70-75%.

Alternative Synthetic Routes via Hydrazone and Thiosemicarbazone Intermediates

Some methods involve multi-step syntheses starting from thiophene derivatives and proceeding through hydrazone or thiosemicarbazone intermediates, which are then cyclized to form thiazole rings bearing aldehyde groups.

Example : Condensation of acetyl thiophene with hydrazine derivatives followed by cyclization with phosphoryl chloride (POCl3) in DMF produces pyrazole-4-carbaldehydes. Subsequent reaction with thiosemicarbazide and substituted phenacyl bromides under reflux in ethanol leads to thiazole derivatives with aldehyde functionalities.

This route is more complex and involves intermediate purification steps but allows for structural diversity and functional group tolerance.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The oxidation of hydroxymethyl-thiazole to the aldehyde using TEMPO/NaOCl is a preferred green and scalable method, avoiding hazardous reagents like POCl3.

The Hantzsch thiazole synthesis mechanism underpins many cyclocondensation methods, where nucleophilic sulfur attacks α-bromo ketones, followed by ring closure and dehydration.

Bromination of thiophene-containing ketones is a critical step for introducing the α-bromo functionality necessary for cyclization.

Alternative methods involving hydrazone intermediates provide access to diverse thiazole derivatives but are less direct for preparing specifically 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde.

Analytical characterization (HPLC, NMR, IR) confirms the high purity and correct structure of the aldehyde products obtained by these methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between thiophene-3-carbaldehyde derivatives and thiazole precursors. For example, analogous compounds (e.g., 2-aryl-thiazole-5-carbaldehydes) are synthesized via Hantzsch thiazole formation, where α-halo ketones react with thioamides under reflux in polar solvents like ethanol or acetonitrile . Catalysts such as triethylamine or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Optimization of reaction time and temperature is critical to avoid side products like sulfoxides or over-oxidation . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and thiophene/thiazole ring vibrations (C-S at ~650 cm⁻¹, C=C at ~1600 cm⁻¹) .

- NMR : H NMR reveals the aldehyde proton (δ 9.8–10.2 ppm), thiophene protons (δ 6.8–7.5 ppm), and thiazole protons (δ 7.0–8.0 ppm). C NMR confirms the aldehyde carbon (δ ~190 ppm) and heterocyclic carbons .

- Elemental Analysis : Validates purity by matching calculated and observed C, H, N, S percentages .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .

Q. What preliminary biological activities have been reported for structurally related thiazole-carbaldehyde derivatives?

- Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory properties. For example, ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate analogs show antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . Bioactivity screening should include in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and molecular docking to predict binding affinity to targets like α-glucosidase or bacterial enzymes .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde be addressed?

- Methodological Answer : Regioselectivity issues arise during cyclization steps in thiazole formation. Computational modeling (e.g., DFT calculations) predicts favorable reaction pathways and intermediates . Experimentally, substituent-directed strategies (e.g., using electron-withdrawing groups on the thiophene ring) can guide cyclization. For example, bromine or nitro groups at specific positions enhance steric and electronic control, as seen in related 2-aryl-thiazole syntheses .

Q. What strategies are recommended for resolving contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution-state) data may arise from conformational flexibility. Compare torsion angles from crystallography (using Cremer-Pople puckering parameters ) with solution NMR coupling constants. Dynamic NMR experiments or variable-temperature studies can identify rotameric equilibria. If inconsistencies persist, validate via cross-technique analysis (e.g., comparing XRD with neutron diffraction or computational geometry optimization) .

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, bacterial cell walls). For example, thiazole derivatives with trifluoromethyl groups show enhanced binding to hydrophobic pockets .

- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) with bioactivity data from analogous compounds. Adjust substituents (e.g., replacing thiophene-3-yl with pyridyl groups) to optimize pharmacokinetic properties .

Q. What are the optimal conditions for oxidizing or reducing the aldehyde group while preserving the thiazole-thiophene core?

- Methodological Answer :

- Oxidation : Use mild oxidizing agents (e.g., KMnO₄ in acetone/water) to convert the aldehyde to a carboxylic acid without degrading the heterocycle. Monitor via TLC to halt the reaction at the intermediate stage .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol selectively reduces the aldehyde to a hydroxymethyl group. Avoid strong reducing agents (e.g., LiAlH₄) that may open the thiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.